molecular formula C9H6N2O4 B12871198 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871198
M. Wt: 206.15 g/mol
InChI Key: LTYRXBZGRJWXGL-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is a nitro-substituted benzoxazole derivative characterized by a benzoxazole core with a nitro (-NO₂) group at the 4-position and an acetyl (-COCH₃) group at the 2-position. The benzoxazole scaffold is a fused heterocyclic system combining benzene and oxazole rings, which confers unique electronic and steric properties. The nitro group at the 4-position is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence intermolecular interactions in catalytic or biological systems.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-(4-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-8-6(11(13)14)3-2-4-7(8)15-9/h2-4H,1H3

InChI Key

LTYRXBZGRJWXGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with acetic anhydride, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted oxazole compounds.

Scientific Research Applications

1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone with structurally related benzoxazole-based ethanones, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Substituent(s) on Benzoxazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference Evidence
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone 4-NO₂ C₉H₆N₂O₄ 206.16 Hypothesized enhanced electrophilicity due to -NO₂; potential catalytic or pharmacological applications (inferred) N/A (hypothetical)
1-(Benzo[d]oxazol-2-yl)ethanone (4a) None C₉H₇NO₂ 161.16 Used in Rh-catalyzed enantioselective arylboronic acid additions; steric hindrance limits catalyst deactivation .
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime 6-OCH₃ C₁₇H₁₅N₂O₄ 311.31 Competitive XO inhibitor (IC₅₀ = 3.7 μM); anti-hyperuricemic activity in mice .
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone 5-Br C₉H₆BrNO₂ 240.05 Bromine substituent enhances halogen bonding; intermediate in pharmaceutical synthesis .
1-(3,4-Dihydroxy-6-methylphenyl)-ethanone N/A (non-benzoxazole) C₉H₁₀O₃ 166.18 Derived from carbohydrate reactions; structural analog with antioxidant potential .

Key Observations:

  • Electronic Effects : The nitro group in the target compound likely increases electrophilicity compared to methoxy (electron-donating) or bromo (halogen-bonding) substituents in analogs. This could enhance reactivity in catalytic systems or binding affinity in enzyme inhibition .
  • Biological Activity : Methoxy-substituted analogs (e.g., ) demonstrate potent xanthine oxidase (XO) inhibition, suggesting that electron-donating groups at specific positions (e.g., 6-OCH₃) optimize enzyme interaction. The nitro group’s electron-withdrawing nature may alter binding modes or metabolic stability .
  • Synthetic Utility: Rhodium-catalyzed additions () are effective for unsubstituted benzoxazole ethanones. Nitro-substituted derivatives may require modified conditions due to steric/electronic effects.

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